molecular formula C4H6N4 B1311096 Pyridazine-3,6-diamine CAS No. 61070-99-3

Pyridazine-3,6-diamine

Cat. No. B1311096
CAS RN: 61070-99-3
M. Wt: 110.12 g/mol
InChI Key: DGGSOPZZJKIXQG-UHFFFAOYSA-N
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Description

Pyridazine-3,6-diamine is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 . It is also known by its English name this compound .


Synthesis Analysis

Pyridazine synthesis involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo aza-Diels-Alder reaction with 1,2,3-triazines to synthesize 6-aryl-pyridazin-3-amines .

Scientific Research Applications

Synthesis Techniques

Facile synthesis techniques for substituted pyridazine-3,6-diamines have been developed, leveraging the unreactive nature of the pyridazine 3-amino group, which negates the need for an additional protecting group in transformation processes. For instance, the use of a Buchwald protocol allows for the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, demonstrating significant advances in medicinal chemistry scaffolds due to their synthetic tractability (Wlochal & Bailey, 2015).

Material Science Applications

In material science, pyridazine-containing compounds have contributed to the development of novel polyimides and other polymers with desirable properties such as high thermal resistance, good mechanical properties, and outstanding optical clarity. A specific example includes the synthesis of polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine, highlighting their potential in creating strong, flexible films with excellent thermal stability (Guan et al., 2014).

Catalysis and Chemical Reactions

Pyridazine-3,6-diamine derivatives have been utilized in catalysis, demonstrating their role in facilitating water oxidation reactions. The development of ruthenium complexes incorporating pyridazine ligands showcases the potential of these compounds in enhancing the efficiency of water oxidation, a critical reaction for energy conversion and storage (Zong & Thummel, 2005).

Explosive Materials

Exploring the nitrogen-rich nature of pyridazine derivatives, research has identified tetrazolo[1,5-b]pyridazine as a promising building block for advanced energetic materials. These compounds exhibit superior detonation performance and thermal stability, marking them as potential candidates for green primary explosives (Huang et al., 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, N3, N6-diphenylthis compound derivatives have been synthesized and evaluated for their antimicrobial activity, particularly as dihydrofolate reductase inhibitors. This study underlines the broad-spectrum antimicrobial potential of pyridazine analogs, contributing to the development of new pharmaceutical compounds (Javed, Sapra, & Alam, 2018).

Safety and Hazards

Pyridazine-3,6-diamine can be harmful if inhaled, comes into contact with skin, or if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Pyridazine and its derivatives, including Pyridazine-3,6-diamine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that this compound and its derivatives could be further explored for their therapeutic benefits .

Biochemical Analysis

Biochemical Properties

Pyridazine-3,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s dual hydrogen-bonding capacity allows it to form stable complexes with biomolecules, enhancing its binding affinity and specificity . This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), where it acts as an inhibitor . These interactions are crucial for its potential therapeutic applications, including its use as an antidepressant and anti-inflammatory agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential in regulating cellular processes and its therapeutic applications in treating diseases such as cancer and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s dual hydrogen-bonding capacity allows it to form stable complexes with target enzymes, leading to their inhibition . For example, this compound inhibits monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters and thereby exerting its antidepressant effects . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can also influence cellular processes, leading to potential long-term effects on cellular function . These findings underscore the importance of monitoring the compound’s stability and degradation in laboratory settings to ensure its efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antidepressant activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects and ensure safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit enzymes such as monoamine oxidase and tyrosine kinase 2, affecting the metabolism of neurotransmitters and other biomolecules . Additionally, this compound can modulate the activity of metabolic pathways involved in cellular energy production and biosynthesis . These interactions underscore the compound’s potential in regulating metabolic processes and its therapeutic applications in treating metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s physicochemical properties, such as its high dipole moment and dual hydrogen-bonding capacity, facilitate its interaction with transporters and binding proteins, enhancing its cellular uptake and distribution . This compound has been observed to accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects . These findings highlight the importance of understanding the compound’s transport and distribution to optimize its therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus, where it interacts with target biomolecules . This compound’s targeting signals and post-translational modifications direct it to these compartments, enhancing its biochemical activity and specificity . These findings underscore the importance of understanding the compound’s subcellular localization to optimize its therapeutic applications and minimize potential side effects.

properties

IUPAC Name

pyridazine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSOPZZJKIXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423365
Record name Pyridazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61070-99-3
Record name Pyridazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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